molecular formula C28H29BrN2O5 B12035350 4-BR-2-(2-((4-Isopropylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate CAS No. 767339-05-9

4-BR-2-(2-((4-Isopropylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate

Cat. No.: B12035350
CAS No.: 767339-05-9
M. Wt: 553.4 g/mol
InChI Key: IDBWONXGTBGBPR-OCSSWDANSA-N
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Description

4-BR-2-(2-((4-Isopropylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate is a complex organic compound with a molecular formula of C28H29BrN2O5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BR-2-(2-((4-Isopropylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of the Isopropylphenoxy Acetyl Intermediate: This step involves the reaction of 4-isopropylphenol with acetic anhydride in the presence of a catalyst to form 4-isopropylphenoxyacetyl.

    Hydrazonation: The intermediate is then reacted with hydrazine hydrate to form the carbohydrazonoyl derivative.

    Bromination: The phenyl ring is brominated using bromine or a brominating agent.

    Esterification: Finally, the brominated compound is esterified with 4-propoxybenzoic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-BR-2-(2-((4-Isopropylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-BR-2-(2-((4-Isopropylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-BR-2-(2-((4-Isopropylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

4-BR-2-(2-((4-Isopropylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate can be compared with similar compounds such as:

  • 4-BR-2-(2-((4-Isopropylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
  • 4-BR-2-(2-((4-Isopropylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
  • 4-BR-2-(2-((4-Isopropylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.

Properties

CAS No.

767339-05-9

Molecular Formula

C28H29BrN2O5

Molecular Weight

553.4 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate

InChI

InChI=1S/C28H29BrN2O5/c1-4-15-34-24-12-7-21(8-13-24)28(33)36-26-14-9-23(29)16-22(26)17-30-31-27(32)18-35-25-10-5-20(6-11-25)19(2)3/h5-14,16-17,19H,4,15,18H2,1-3H3,(H,31,32)/b30-17+

InChI Key

IDBWONXGTBGBPR-OCSSWDANSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)COC3=CC=C(C=C3)C(C)C

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)COC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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